2-Chloro-6,8-difluoroquinoline
Overview
Description
2-Chloro-6,8-difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Many synthetic quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Action Environment
The stability and reactivity of fluorinated quinolines are subjects of ongoing research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of quinolin-2-one with phosphorus oxychloride (POCl3) at elevated temperatures (95-100°C) to introduce the chlorine atom at the 2-position. The fluorine atoms are then introduced through nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation and fluorination steps .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Boronic acids or esters, along with palladium catalysts and bases like potassium carbonate, are typical reagents.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Biaryl compounds resulting from cross-coupling reactions .
Scientific Research Applications
2-Chloro-6,8-difluoroquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Material Science: Used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Incorporated into agrochemicals for pest control.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 6,8-Difluoroquinoline
- 2,4-Difluoroquinoline
Comparison: 2-Chloro-6,8-difluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and biological activity compared to mono-halogenated quinolines. The combination of chlorine and fluorine atoms also allows for more versatile chemical modifications and applications .
Properties
IUPAC Name |
2-chloro-6,8-difluoroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJMZQHTOKLAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-70-5 | |
Record name | 2-chloro-6,8-difluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.